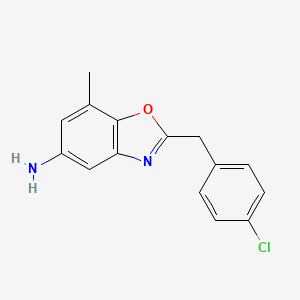
2-(4-Chlorobenzyl)-7-methyl-1,3-benzoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzoxazole, which is a heterocyclic compound with a benzene ring fused to an oxazole ring . The “2-(4-Chlorobenzyl)” part suggests a 4-Chlorobenzyl group attached to the second position of the benzoxazole ring . The “7-methyl” indicates a methyl group attached to the seventh position of the benzoxazole ring . The “5-amine” suggests an amine group (-NH2) attached to the fifth position of the benzoxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzoxazole ring with various functional groups attached at the 2nd, 5th, and 7th positions . The exact structure would need to be confirmed through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions depending on the conditions and reagents used. For example, the amine group could participate in acid-base reactions, or the benzyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, similar compounds like 4-chlorobenzyl alcohol are solid at room temperature and have a pungent odor .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Some novel derivatives of triazoles and benzoxazoles, including compounds related to 2-(4-Chlorobenzyl)-7-methyl-1,3-benzoxazol-5-amine, have been synthesized and evaluated for their antimicrobial activities. Certain compounds exhibited good to moderate activities against test microorganisms, suggesting potential applications in antimicrobial drug development (Bektaş et al., 2007).
Electrochemical Oxidative Amination
An electrochemical process for coupling benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles, has been developed. This process uses a tetraalkylammonium halide as a redox catalyst and avoids the use of excess chemical oxidants, thus reducing waste and simplifying the workup process (Gao et al., 2014).
Antitumor Properties
Novel 2-(4-aminophenyl)benzothiazoles, structurally similar to benzoxazoles, have shown selective and potent antitumor properties in vitro and in vivo. They have been studied for their potential use in cancer treatment, with particular focus on their metabolic activation and the development of prodrugs to overcome limitations posed by drug lipophilicity (Bradshaw et al., 2002).
Chemical Process Optimization
The chemical engineering aspects of optimizing active pharmaceutical ingredient synthesis, including for compounds similar to 2-(4-Chlorobenzyl)-7-methyl-1,3-benzoxazol-5-amine, have been studied. This research includes kinetic modeling of complex reaction networks, which can improve productivity and scalability in pharmaceutical manufacturing (Grom et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl]-7-methyl-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-9-6-12(17)8-13-15(9)19-14(18-13)7-10-2-4-11(16)5-3-10/h2-6,8H,7,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKFLQCEGNJUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=N2)CC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzyl)-7-methyl-1,3-benzoxazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2447429.png)
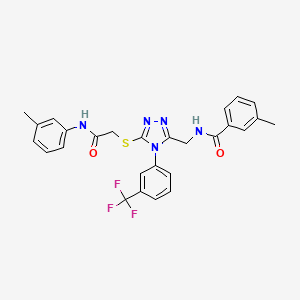
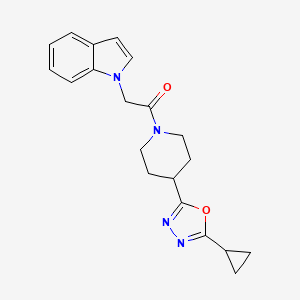
![N1-(2,2-dimethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2447436.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2447439.png)
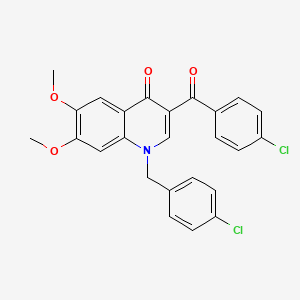
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2447441.png)
![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2447446.png)
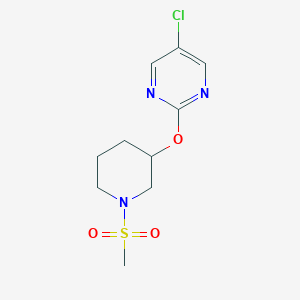
![5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2447448.png)
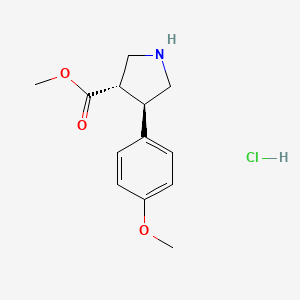
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B2447450.png)
![Methyl 2-[[(Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2447451.png)
![2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2447452.png)